molecular formula C22H22N5NaO3S B12690976 Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate CAS No. 85851-55-4

Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate

Cat. No.: B12690976
CAS No.: 85851-55-4
M. Wt: 459.5 g/mol
InChI Key: DXONQZPBFYUCCY-UHFFFAOYSA-M
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Description

Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in textile, food, and cosmetic industries due to its stability and color properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate typically involves a multi-step process:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate primarily involves its interaction with light and pH:

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining tissues.

    Sudan III: Employed in staining lipids in biological samples.

Uniqueness

Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate stands out due to its unique combination of stability, vibrant color, and versatility in various applications. Its ability to form stable complexes with other molecules makes it particularly valuable in research and industrial applications.

Properties

CAS No.

85851-55-4

Molecular Formula

C22H22N5NaO3S

Molecular Weight

459.5 g/mol

IUPAC Name

sodium;4-[[4-[[4-(diethylamino)phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C22H23N5O3S.Na/c1-3-27(4-2)21-13-9-19(10-14-21)25-23-17-5-7-18(8-6-17)24-26-20-11-15-22(16-12-20)31(28,29)30;/h5-16H,3-4H2,1-2H3,(H,28,29,30);/q;+1/p-1

InChI Key

DXONQZPBFYUCCY-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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